molecular formula C11H10FN3 B580563 6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine CAS No. 1245649-68-6

6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine

Cat. No.: B580563
CAS No.: 1245649-68-6
M. Wt: 203.22
InChI Key: LGDFLLCASRIRSI-UHFFFAOYSA-N
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Description

6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine is a synthetic organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. The presence of a fluorine atom and a methyl group in the structure of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with amine or thiol groups.

Scientific Research Applications

6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the fluorine and methyl groups.

    4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

    6-Fluoro-2,2’-bipyridine: Similar to 6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine but without the N-methyl group.

Uniqueness

6-Fluoro-N-methyl-[2,4’-bipyridin]-2’-amine stands out due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications provide unique electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a bipyridine structure with a fluorine substituent and a methyl group attached to the nitrogen atom. This configuration is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can be crucial in cancer therapies where aberrant kinase activity promotes tumor growth and survival.
  • Anticancer Properties : Studies suggest that the compound may selectively induce cytotoxic effects in cancer cells while sparing healthy cells. This selectivity is a desirable trait in cancer therapeutics, reducing side effects associated with traditional chemotherapies .
  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of bipyridine compounds can exhibit antimicrobial properties, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound's structural features allow it to bind effectively to ATP-binding sites on kinases, inhibiting their activity and consequently disrupting signaling cascades that lead to cancer cell proliferation.
  • Cell Cycle Arrest : Some studies have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, further contributing to its anticancer effects .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including lung cancer A-549 cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with up to 40% of cancer cells being killed without affecting healthy cells .
  • Selectivity and Efficacy :
    • Another investigation focused on the selectivity of the compound for cancerous versus non-cancerous cells. The findings highlighted that certain derivatives were more toxic to cancer cells compared to healthy cells, indicating a promising therapeutic window for further development .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits specific kinases involved in cell signaling pathways
Anticancer PropertiesInduces cytotoxicity selectively in cancer cells
Antimicrobial ActivityPotential antimicrobial properties against various pathogens

Properties

IUPAC Name

4-(6-fluoropyridin-2-yl)-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-13-11-7-8(5-6-14-11)9-3-2-4-10(12)15-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDFLLCASRIRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745157
Record name 6-Fluoro-N-methyl[2,4'-bipyridin]-2'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-68-6
Record name 6-Fluoro-N-methyl[2,4'-bipyridin]-2'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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